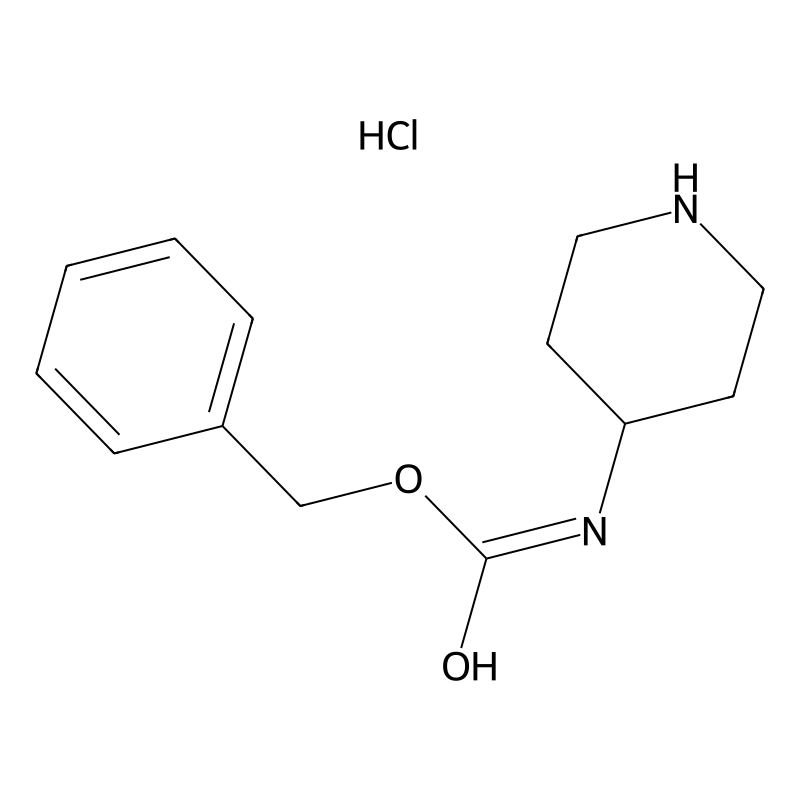Benzyl Piperidin-4-ylcarbamate Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Inhibition of H1N1 Influenza Virus
Scientific Field: Virology, Pharmacology
Summary of Application: 4,4-disubstituted N-benzyl piperidines, a class of compounds that includes Benzyl Piperidin-4-ylcarbamate Hydrochloride, have been found to inhibit the H1N1 influenza virus.
Results or Outcomes: These compounds were found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction.
Potential Inhibitor of SARS-CoV2
Summary of Application: Piperidine derivatives have been discovered as potential inhibitors of SARS-CoV2.
Results or Outcomes: The piperidine derivative was found to have potential inhibitory effects on SARS-CoV2.
Synthesis of Biologically Active Piperidines
Scientific Field: Organic Chemistry, Medicinal Chemistry
Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry.
Results or Outcomes: The successful synthesis of biologically active piperidines can lead to the discovery of potential drugs containing piperidine moiety.
Benzyl Piperidin-4-ylcarbamate Hydrochloride is a chemical compound with the molecular formula C14H20ClN2O2 and a molecular weight of approximately 270.78 g/mol. It appears as a white to off-white crystalline powder and is soluble in water and organic solvents. The compound features a piperidine ring substituted by a benzyl group and a carbamate moiety, making it structurally significant in various chemical and biological contexts .
- Hydrolysis: In the presence of water, the carbamate bond can be hydrolyzed to yield the corresponding amine and carbon dioxide.
- Transesterification: The compound can react with alcohols to form esters, which may be useful in synthetic organic chemistry.
- Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound .
Research indicates that Benzyl Piperidin-4-ylcarbamate Hydrochloride exhibits notable biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on:
- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
- Antinociceptive Effects: Preliminary studies suggest it may have pain-relieving properties, making it a candidate for analgesic development.
- Antidepressant Activity: Some research indicates potential antidepressant-like effects, warranting further exploration in psychiatric applications .
The synthesis of Benzyl Piperidin-4-ylcarbamate Hydrochloride typically involves several key steps:
- Formation of Piperidin-4-amine: Starting from commercially available piperidine derivatives, piperidin-4-amine is synthesized through amination reactions.
- Carbamate Formation: The piperidin-4-amine is then treated with benzyl chloroformate to form the carbamate linkage.
- Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt, enhancing solubility and stability .
Benzyl Piperidin-4-ylcarbamate Hydrochloride finds applications in various fields:
- Pharmaceutical Development: Its neuroactive properties make it a candidate for drug development targeting neurological disorders.
- Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex molecules.
- Biological Studies: Used in pharmacological studies to investigate mechanisms of action related to neurotransmitter systems .
Several compounds share structural or functional similarities with Benzyl Piperidin-4-ylcarbamate Hydrochloride. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzyl Methylpiperidin-4-ylcarbamate | Contains a methyl group on piperidine | Potentially different pharmacokinetics |
| 4-Piperidone | Simple piperidine derivative | Lacks carbamate functionality |
| N-Boc-Piperidine | Protected amine form | Useful for synthetic applications |
Benzyl Piperidin-4-ylcarbamate Hydrochloride is unique due to its specific combination of the benzyl group and carbamate functionality, which may confer distinct biological activities not observed in similar compounds .








